molecular formula C13H11N5 B2826998 3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1092305-64-0

3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline

Cat. No.: B2826998
CAS No.: 1092305-64-0
M. Wt: 237.266
InChI Key: CZWRZTWHOLCVKC-UHFFFAOYSA-N
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Description

3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound that features a pyridine ring, a triazole ring, and an aniline group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline typically involves the formation of the triazole ring followed by the introduction of the pyridine and aniline groups. One common method is the cyclization of a hydrazine derivative with a nitrile to form the triazole ring. This is followed by a Suzuki-Miyaura coupling reaction to introduce the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling reactions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases, disrupting signaling pathways involved in cell proliferation and survival . The triazole ring can also coordinate with metal ions, affecting the function of metalloproteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline is unique due to the presence of both a triazole and a pyridine ring, which allows for versatile chemical modifications and interactions with a wide range of biological targets. This structural complexity provides a platform for the development of novel therapeutic agents with improved efficacy and reduced toxicity .

Properties

IUPAC Name

3-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-11-5-1-3-9(7-11)12-16-13(18-17-12)10-4-2-6-15-8-10/h1-8H,14H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWRZTWHOLCVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=NN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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